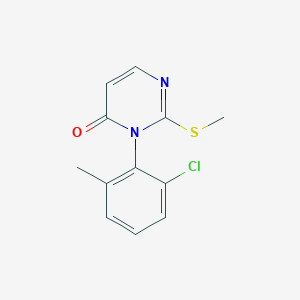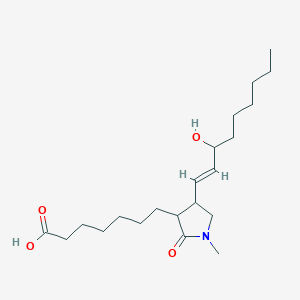
7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a hydroxyl group, and a heptanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation of an alkene precursor.
Attachment of the Heptanoic Acid Chain: This step often involves esterification followed by hydrolysis to yield the final acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Aplicaciones Científicas De Investigación
7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Mecanismo De Acción
The mechanism of action of 7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups in its structure allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Hydroxynon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol
- 4-({2-[(1S,2S,3R,4R)-3-[(1E)-3-hydroxynon-1-en-1-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]ethyl}sulfanyl)but-2-enoic acid
Uniqueness
7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid is unique due to its combination of a pyrrolidine ring, a hydroxyl group, and a heptanoic acid chain
Propiedades
Fórmula molecular |
C21H37NO4 |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
7-[4-[(E)-3-hydroxynon-1-enyl]-1-methyl-2-oxopyrrolidin-3-yl]heptanoic acid |
InChI |
InChI=1S/C21H37NO4/c1-3-4-5-8-11-18(23)15-14-17-16-22(2)21(26)19(17)12-9-6-7-10-13-20(24)25/h14-15,17-19,23H,3-13,16H2,1-2H3,(H,24,25)/b15-14+ |
Clave InChI |
GCIZVWOOUQVTSP-CCEZHUSRSA-N |
SMILES isomérico |
CCCCCCC(/C=C/C1CN(C(=O)C1CCCCCCC(=O)O)C)O |
SMILES canónico |
CCCCCCC(C=CC1CN(C(=O)C1CCCCCCC(=O)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


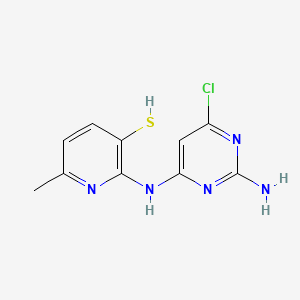
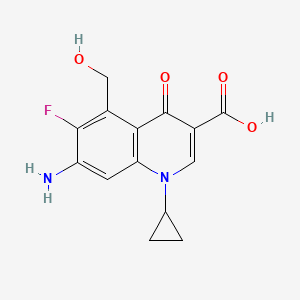
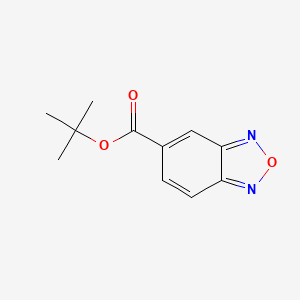
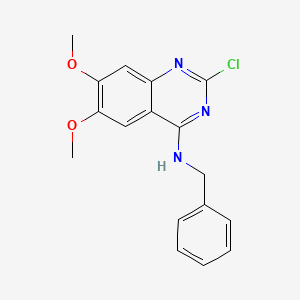
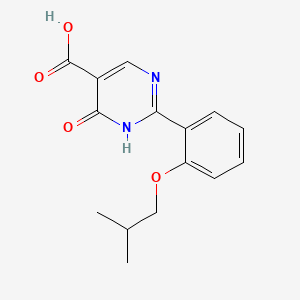

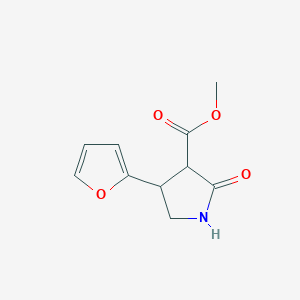
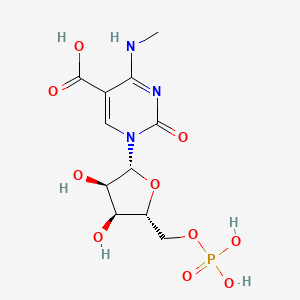

![6-Hydroxy-2-[hydroxy-(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12912482.png)
